N,N,N',N'-tetra(propan-2-yl)pentanediamide
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Overview
Description
N,N,N’,N’-tetra(propan-2-yl)pentanediamide is an organic compound characterized by its unique structure, which includes four isopropyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetra(propan-2-yl)pentanediamide typically involves the reaction of pentanediamide with isopropylamine under controlled conditions. The process can be summarized in the following steps:
Oxidation: Diethylene glycol is oxidized to prepare diglycolic acid.
Dehydration: Diglycolic acid is converted into diglycolic anhydride by dehydration.
Reaction with Diamine: Diglycolic anhydride reacts with diamine to give mono-substituted products.
Final Reaction: The mono-substituted products are further reacted with isopropylamine to yield N,N,N’,N’-tetra(propan-2-yl)pentanediamide.
Industrial Production Methods
Industrial production of N,N,N’,N’-tetra(propan-2-yl)pentanediamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetra(propan-2-yl)pentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted amides and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,N’,N’-tetra(propan-2-yl)pentanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetra(propan-2-yl)pentanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating various biochemical processes. The pathways involved include coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-tetra(butan-2-yl)pentanediamide
- N,N,N’,N’-tetra(propan-2-yl)pyridine-2,6-dicarboxamide
- N,N,N’,N’-tetra(propan-2-yl)oxamide
Uniqueness
N,N,N’,N’-tetra(propan-2-yl)pentanediamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and higher affinity for metal ions, making it more effective in certain applications .
Properties
Molecular Formula |
C17H34N2O2 |
---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N,N,N',N'-tetra(propan-2-yl)pentanediamide |
InChI |
InChI=1S/C17H34N2O2/c1-12(2)18(13(3)4)16(20)10-9-11-17(21)19(14(5)6)15(7)8/h12-15H,9-11H2,1-8H3 |
InChI Key |
ZNKWAGBZCBOKQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CCCC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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